Lysergic acid methylpropylamide
Overview
Description
Lysergic Acid Methylpropylamide, also known as LAMPA, is a structural analogue of lysergic acid diethylamide (LSD) and has been studied as a potential treatment for alcoholism . It is synthetically made from lysergic acid, which is found in ergot, a fungus that grows on rye and other grains .
Molecular Structure Analysis
The molecular formula of Lysergic Acid Methylpropylamide is C20H25N3O . The IUPAC name for this compound is N,6-Dimethyl-N-propyl-9,10-didehydroergoline-8-carboxamide .Physical And Chemical Properties Analysis
Lysergic Acid Methylpropylamide has a density of 1.2±0.1 g/cm3, a boiling point of 541.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 81.9±3.0 kJ/mol and a flash point of 281.2±30.1 °C .Scientific Research Applications
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Field: Clinical Chemistry
- Application : The stability of Lysergic Acid Diethylamide (LSD), a derivative of lysergic acid, in urine was studied .
- Methods : The study used liquid chromatography–tandem mass spectrometry (LC-MS/MS) to assess the stability of LSD, O-H-LSD, and nor-LSD in urine under different storage conditions .
- Results : The study provided data on the reaction order type and major influencing factors which may be useful in planning transport and storage of urine samples .
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Field: Pharmacology
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Field: Forensic Sciences
- Application : The separation of lysergide (LSD) from related ergot alkaloids, and its isomer lysergic acid methylpropylamide (LAMPA), has been investigated .
- Methods : The techniques of capillary gas chromatography and high performance liquid chromatography (HPLC) were used .
- Results : The results of this study are not explicitly mentioned in the source .
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Field: Organic Chemistry
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Field: Organic Chemistry
- Application : Ergot alkaloids are indole compounds that are biosynthetically derived from L-tryptophan and represent the largest group of fungal nitrogen metabolites found in nature .
- Methods : The review presents all methods of total lysergic acid synthesis—through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods .
- Results : The common part of ergot alkaloids is lysergic acid. This review shows the importance of lysergic acid as a representative of ergot alkaloids .
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Field: Clinical Chemistry
- Application : Short-Term Stability of Lysergic Acid Diethylamide (LSD), N-Desmethyl-LSD, and 2-Oxo-3-hydroxy-LSD in Urine .
- Methods : The study used liquid chromatography–tandem mass spectrometry (LC-MS/MS) to assess the stability of LSD, O-H-LSD, and nor-LSD in urine under different storage conditions .
- Results : The study provided data on the reaction order type and major influencing factors which may be useful in planning transport and storage of urine samples .
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Field: Organic Chemistry
- Application : Ergot alkaloids are indole compounds that are biosynthetically derived from L-tryptophan and represent the largest group of fungal nitrogen metabolites found in nature .
- Methods : The review presents all methods of total lysergic acid synthesis—through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods .
- Results : The common part of ergot alkaloids is lysergic acid. This review shows the importance of lysergic acid as a representative of ergot alkaloids .
-
Field: Clinical Chemistry
- Application : Short-Term Stability of Lysergic Acid Diethylamide (LSD), N-Desmethyl-LSD, and 2-Oxo-3-hydroxy-LSD in Urine .
- Methods : The study used liquid chromatography–tandem mass spectrometry (LC-MS/MS) to assess the stability of LSD, O-H-LSD, and nor-LSD in urine under different storage conditions .
- Results : The study provided data on the reaction order type and major influencing factors which may be useful in planning transport and storage of urine samples .
properties
IUPAC Name |
(6aR,9R)-N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRJGQXHVRNZRZ-RDTXWAMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043313 | |
Record name | Lysergic acid methylpropylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lampa | |
CAS RN |
40158-98-3 | |
Record name | Lysergic acid methylpropylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040158983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lysergic acid methylpropylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40158-98-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSERGIC ACID METHYLPROPYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8T6RER0YI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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